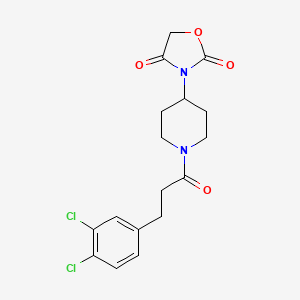

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring fused with an oxazolidine-2,4-dione core. The molecule is substituted with a propanoyl group linked to a 3,4-dichlorophenyl moiety. The oxazolidine-2,4-dione ring system is structurally analogous to known bioactive compounds, such as vinclozolin (a fungicide) and hydantoin derivatives, which are associated with diverse biological activities .

Propriétés

IUPAC Name |

3-[1-[3-(3,4-dichlorophenyl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O4/c18-13-3-1-11(9-14(13)19)2-4-15(22)20-7-5-12(6-8-20)21-16(23)10-25-17(21)24/h1,3,9,12H,2,4-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKDNBGPPAAEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperidine with 3,4-dichlorophenylpropanoic acid, followed by cyclization with oxazolidine-2,4-dione. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against analogous oxazolidine-2,4-dione and imidazolidine derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Structural Differences

Core Heterocycle :

- The target compound combines oxazolidine-2,4-dione with a piperidine ring, enhancing conformational flexibility compared to vinclozolin’s rigid oxazolidine core .

- Hydantoin derivatives (e.g., ) feature an imidazolidine ring, which may alter hydrogen-bonding capacity and metabolic stability.

Substituent Effects: The 3,4-dichlorophenyl group in the target compound differs from the 3,5-dichlorophenyl substitution in vinclozolin and hydantoin analogs. This positional isomerism could influence receptor binding specificity and potency.

Functional and Bioactivity Insights

- Vinclozolin : Demonstrated broad-spectrum antifungal activity by targeting fungal cytochrome P450 enzymes .

- Hydantoin Analogs : Exhibit moderate antimicrobial activity but lower environmental persistence compared to oxazolidine derivatives .

- However, the piperidine-propanoyl extension may reduce off-target effects observed in simpler dichlorophenyl derivatives.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(1-(3-(3,4-Dichlorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling between a piperidine derivative and a 3,4-dichlorophenylpropanoyl group, followed by oxazolidine-2,4-dione ring formation. Key steps include:

- Controlled temperature : Reactions often require refluxing in solvents like dichloromethane or ethanol to enhance yield and purity .

- Base selection : Triethylamine is commonly used to deprotonate intermediates and facilitate nucleophilic attack .

- Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity. Analytical techniques (e.g., NMR, LC-MS) validate structural integrity at each step .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural identity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the presence of the piperidin-4-yl, propanoyl, and dichlorophenyl groups. Key signals include aromatic protons (δ 7.2–7.5 ppm) and oxazolidine-dione carbonyls (δ 170–175 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~435 g/mol) and isotopic patterns .

- HPLC : Assesses purity (>99%) and identifies potential byproducts from incomplete coupling or cyclization .

Q. How does the compound’s solubility and stability influence experimental design in biological assays?

- Methodological Answer :

- Solubility : The compound exhibits moderate solubility in DMSO or ethanol (10–20 mM stock solutions recommended). Sonication or mild heating (≤40°C) may aid dissolution without degradation .

- Stability : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the oxazolidine-dione ring. Stability in aqueous buffers (pH 7.4) should be tested via LC-MS over 24–48 hours before biological use .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain discrepancies in efficacy .

- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo activity .

- Dose optimization : Conduct dose-response studies in animal models to align with in vitro IC values, adjusting for bioavailability limitations .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The dichlorophenyl group may engage in hydrophobic interactions, while the oxazolidine-dione moiety could form hydrogen bonds .

- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for interaction .

- QSAR studies : Corporate structural analogs (e.g., from ) to refine activity predictions and guide synthetic modifications .

Q. What experimental approaches can elucidate the role of the 3,4-dichlorophenyl group in structure-activity relationships (SAR)?

- Methodological Answer :

- Isosteric replacement : Synthesize analogs with fluorophenyl or methylphenyl groups to evaluate halogen-dependent activity .

- Free-energy perturbation (FEP) : Quantify the energetic contribution of chlorine atoms to target binding .

- Biological assays : Compare IC values against parent compound in enzyme inhibition or receptor binding assays .

Q. How can researchers address low yield in the final cyclization step of the oxazolidine-2,4-dione ring?

- Methodological Answer :

- Microwave-assisted synthesis : Reduce reaction time and improve yield by 15–20% through controlled microwave irradiation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate ring closure .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track carbonyl stretching frequencies (∼1800 cm) and optimize reaction termination .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.